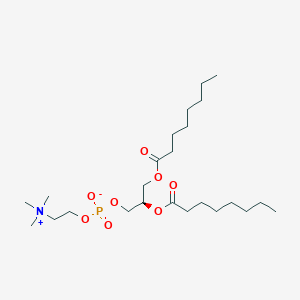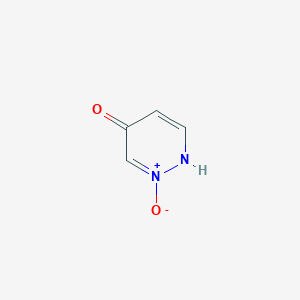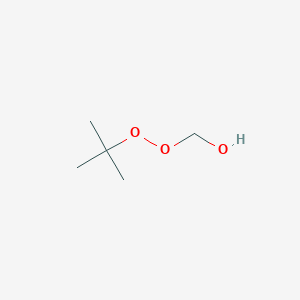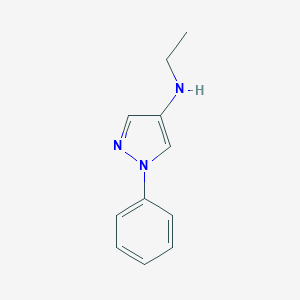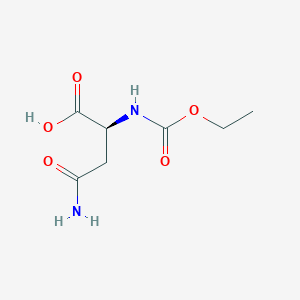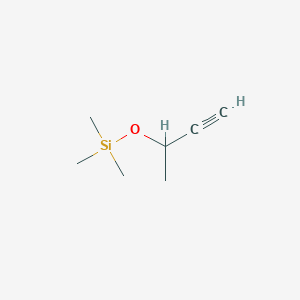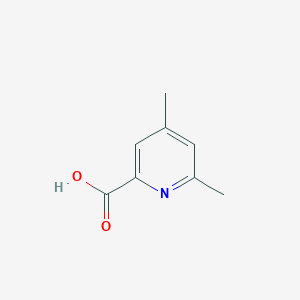![molecular formula C12H11NO2S B096701 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 16441-29-5](/img/structure/B96701.png)
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The papers provided discuss various thiazole derivatives and their synthesis, structural analysis, and potential applications, particularly in the field of antimicrobial agents and as modifiers of cephalosporin antibiotics .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization using thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method reported involves a domino multicomponent reaction using thiosemicarbazide and various aldehydes, ketones, or isatin, followed by the addition of arylglyoxal and active methylene or activated C–H acids . These methods highlight the versatility and regioselectivity in synthesizing thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of the 1,3,4-thiadiazole derivatives was confirmed by IR, 1H NMR, and mass analysis . Additionally, X-ray crystallography has been used to unambiguously determine the stereochemical structure of certain thiazole derivatives, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug development. The papers discuss the preparation of specific thiazole derivatives that are used as side chains in cephalosporin antibiotics, indicating their role in the modification of these antibiotics . The reactions often involve rearrangements, cyclizations, and substitutions, which are critical for achieving the desired chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties are essential for their biological activity and pharmaceutical applications. Spectroscopic and theoretical analyses, such as density functional theory (DFT), are used to examine the optimized molecular structure, chemical shift values, and vibrational assignments of these compounds . Additionally, HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into charge delocalization, which can affect the reactivity and interaction of these molecules with biological targets .
Aplicaciones Científicas De Investigación
Anticancer Activity
- Compounds synthesized from 2-(4-methylphenyl)acetic acid, which is structurally related to the chemical , demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
Photo-Degradation Studies
- The photo-degradation behavior of a pharmaceutical compound structurally similar to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid was analyzed, revealing insights into its stability and degradation pathways (Wu, Hong & Vogt, 2007).
Antimicrobial Activity
- Novel compounds containing a thiazole moiety, akin to the chemical , showed promising antimicrobial activities (Reddy, Prasad, Spoorthy & Ravindranath, 2013).
Crystal Structure Analysis
- Research on the crystal structure of febuxostat–acetic acid, a compound related to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid, provided valuable insights into molecular interactions and stability (Wu, Hu, Gu & Tang, 2015).
Reactivity and Stability
- Studies on the reactivities of various thiazole derivatives, including those similar to the chemical , contributed to understanding their chemical behavior and potential applications (August, Davis & Taylor, 1986).
Fluorescence Properties
- Pyridylthiazoles, compounds related to 2-(3-Methylphenyl)-1,3-thiazol-4-yl acetic acid, were studied for their fluorescence properties, indicating potential use in metal sensing and as laser dyes (Grummt, Weiss, Birckner & Beckert, 2007).
Propiedades
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMICSWBTHJZTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407094 |
Source


|
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
16441-29-5 |
Source


|
| Record name | [2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
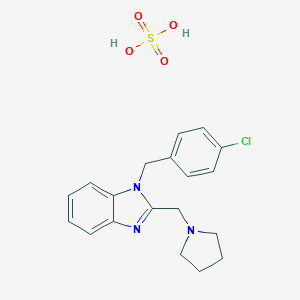
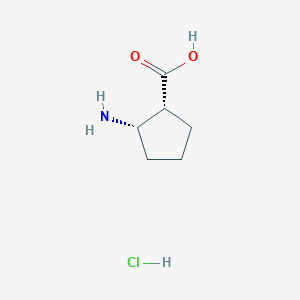
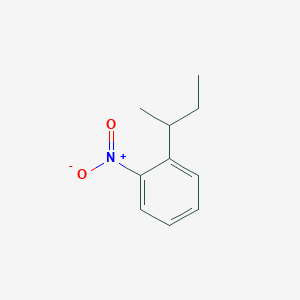
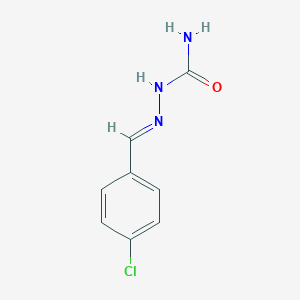
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
